(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester (4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13563373
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1CNCCC1CO
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13563373

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)
Standard InChI Key MHDNBYFVKCAJOW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CNCCC1CO
Canonical SMILES CC(C)(C)OC(=O)NC1CNCCC1CO

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a six-membered piperidine ring with two functional groups:

  • Hydroxymethyl (-CH2OH) at position 4, introducing polarity and hydrogen-bonding capacity.

  • tert-Butyl carbamate (-OCONH-C(CH3)3) at position 3, providing steric protection and metabolic stability .

Table 1: Comparative Structural Features of Piperidine Carbamates

CompoundSubstituents (Position)Molecular FormulaMolecular Weight (g/mol)
(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester4-CH2OH, 3-OCONH-C(CH3)3C11H21N2O3241.30 (calculated)
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester 3-OH, 4-OCONH-C(CH3)3C10H20N2O3216.28
tert-Butyl [3-(hydroxymethyl)pyridin-4-yl]carbamate Pyridine ring, 3-CH2OH, 4-OCONH-C(CH3)3C11H16N2O3224.26

The hydroxymethyl group enhances water solubility compared to non-polar analogs, while the tert-butyl carbamate shields the amine group from enzymatic degradation.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of (4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester likely involves a multi-step process:

  • Piperidine Functionalization:

    • Introduction of a hydroxymethyl group via reduction of a ketone or aldehyde precursor. For example, sodium borohydride (NaBH4) reduction of a 4-formyl-piperidine intermediate in methanol .

  • Carbamate Formation:

    • Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the tert-butyl carbamate at position 3 .

Representative Reaction Scheme:

  • 4-Formyl-piperidine4-Hydroxymethyl-piperidine (NaBH4, MeOH, 1 h, 63% yield) .

  • 4-Hydroxymethyl-piperidine + Boc2O → Target Compound (DMAP, DCM, 0°C to RT, 12 h).

Industrial-Scale Considerations

  • Purification: Chromatography or recrystallization ensures >95% purity.

  • Yield Optimization: Continuous flow reactors improve efficiency in large-scale production.

Physicochemical and Pharmacokinetic Profiles

Physical Properties

  • Solubility: Moderate aqueous solubility (estimated 0.1–1 mg/mL) due to the hydroxymethyl group .

  • LogP: ~2.8 (predicted), indicating balanced lipophilicity for blood-brain barrier penetration .

ADME Characteristics

  • Absorption: High gastrointestinal absorption predicted .

  • Metabolism: Susceptible to esterase-mediated cleavage of the carbamate group.

CompoundBiological ActivityTarget/Mechanism
(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl esterPutative neuroprotectionKinase inhibition, receptor modulation
[1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl esterAnalgesic, anxiolyticSerotonin/dopamine receptor interaction
tert-Butyl ((2S,3S)-3-hydroxy-4-phenylbutan-2-yl)carbamate Antibiotic adjuvantBacterial membrane disruption

Applications in Drug Discovery

Intermediate for Bioactive Molecules

  • Antidepressants: Sertraline-like derivatives incorporating hydroxymethyl-piperidine scaffolds.

  • Antivirals: Carbamate-protected amines in protease inhibitors (e.g., HIV-1 protease) .

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